molecular formula C23H23N3O4 B3554835 2-ethoxy-N-[6-[(2-ethoxybenzoyl)amino]pyridin-2-yl]benzamide

2-ethoxy-N-[6-[(2-ethoxybenzoyl)amino]pyridin-2-yl]benzamide

Cat. No.: B3554835
M. Wt: 405.4 g/mol
InChI Key: OLEYXTXDRQLJSH-UHFFFAOYSA-N
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Description

2-ethoxy-N-[6-[(2-ethoxybenzoyl)amino]pyridin-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes an ethoxy group attached to a benzamide moiety, and a pyridinyl group linked to the benzamide through an amide bond. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[6-[(2-ethoxybenzoyl)amino]pyridin-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 2-ethoxybenzoyl chloride: This is achieved by reacting 2-ethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The resulting 2-ethoxybenzoyl chloride is then reacted with 2-aminopyridine in the presence of a base such as triethylamine (TEA) to form 2-ethoxy-N-(pyridin-2-yl)benzamide.

    Further Functionalization: The intermediate product is then subjected to further functionalization by reacting with another equivalent of 2-ethoxybenzoyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[6-[(2-ethoxybenzoyl)amino]pyridin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.

    Reduction: Formation of 2-ethoxy-N-(pyridin-2-yl)benzylamine.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

2-ethoxy-N-[6-[(2-ethoxybenzoyl)amino]pyridin-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[6-[(2-ethoxybenzoyl)amino]pyridin-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxybenzamide: Lacks the pyridinyl group, resulting in different chemical properties and reactivity.

    N-(pyridin-2-yl)benzamide: Lacks the ethoxy groups, affecting its solubility and interaction with biological targets.

    2-ethoxy-N-(pyridin-2-yl)benzamide: An intermediate in the synthesis of the target compound, with different functional groups.

Uniqueness

2-ethoxy-N-[6-[(2-ethoxybenzoyl)amino]pyridin-2-yl]benzamide is unique due to the presence of both ethoxy and pyridinyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-ethoxy-N-[6-[(2-ethoxybenzoyl)amino]pyridin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-3-29-18-12-7-5-10-16(18)22(27)25-20-14-9-15-21(24-20)26-23(28)17-11-6-8-13-19(17)30-4-2/h5-15H,3-4H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEYXTXDRQLJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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